molecular formula C24H19F3N4OS B11987721 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11987721
M. Wt: 468.5 g/mol
InChI Key: RWDBXPDYYVYYAE-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound with a molecular formula of C24H19F3N4OS and a molecular weight of 468.504 g/mol . This compound is notable for its unique structure, which includes a benzimidazole moiety, a trifluoromethyl group, and a hydrazide linkage. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves a multi-step process. One common method includes the following steps :

    Formation of Benzimidazole Derivative: The initial step involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with benzyl chloride in the presence of a base to form 1-benzyl-1H-benzimidazole-2-thione.

    Thioether Formation: The benzimidazole derivative is then reacted with 4-(trifluoromethyl)benzaldehyde in dimethyl sulfoxide (DMSO) to form 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]benzaldehyde.

    Hydrazone Formation: The final step involves the reaction of the obtained aldehyde with acetohydrazide in ethanol under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to corresponding hydrazines.

    Substitution: The benzimidazole moiety can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole and hydrazone moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide lies in its combination of a benzimidazole moiety with a trifluoromethyl group and a hydrazone linkage. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C24H19F3N4OS

Molecular Weight

468.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H19F3N4OS/c25-24(26,27)19-12-10-17(11-13-19)14-28-30-22(32)16-33-23-29-20-8-4-5-9-21(20)31(23)15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,30,32)/b28-14+

InChI Key

RWDBXPDYYVYYAE-CCVNUDIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.